2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane
Overview
Description
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a useful research compound. Its molecular formula is C14H8N4 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dimerization and Electron Acceptance : Boyd and Phillips (1965) studied the reversible dimerization of the anion radical of 7,7,8,8-tetracyanoquinodimethane in aqueous solutions, which is fundamental in understanding its electron acceptance capabilities (Boyd & Phillips, 1965).
Ionic Properties : Fujita and Matsunaga (1980) explored the largely ionic nature at room temperature of a compound involving 5,10-dimethyl-5,10-dihydrophenazine and tetracyanoquinodimethane (Fujita & Matsunaga, 1980).
Charge-Transfer Complexes : Takimiya et al. (1991) synthesized dimethyl and tetramethyl derivatives of a series of compounds, demonstrating enhanced donor strength and solubility, and their ability to form charge-transfer complexes with various electron acceptors, including 2,5-dimethyl-7,7,8,8-tetracyanoquinodimethane (Takimiya et al., 1991).
Electron Photodetachment Spectroscopy : Brinkman et al. (1994) observed bound excited electronic states in anions of this compound using electron photodetachment spectroscopy, important for understanding its electronic state and potential applications in materials science (Brinkman et al., 1994).
Redox and Acid-Base Chemistry : Le et al. (2012) provided insights into the redox and acid-base chemistry of 7,7,8,8-tetracyanoquinodimethane and its derivatives, including the dimethyl variant, in different solvent environments (Le et al., 2012).
Novel Electron Acceptor Synthesis : Iwatsuki et al. (1993) synthesized a novel electron acceptor involving a derivative of this compound, indicating its high potential in electronic applications (Iwatsuki et al., 1993).
Mechanism of Action
Target of Action
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DM-TCNQ) is a strong electron acceptor . It primarily targets graphene , a single layer of carbon atoms tightly bound in a hexagonal lattice . Graphene is known for its exceptional conductivity, strength, and flexibility, making it a key component in various electronic devices .
Mode of Action
DM-TCNQ interacts with graphene through a process known as p-doping . In this process, DM-TCNQ accepts electrons from graphene, creating a positive charge on the graphene layer . This results in an increase in the hole concentration of the graphene, thereby enhancing its electrical conductivity .
Biochemical Pathways
The interaction between DM-TCNQ and graphene leads to the formation of charge-transfer chains . These chains facilitate the movement of electrons across the graphene layer, thereby influencing the electrical properties of the material . The downstream effects of this process include enhanced conductivity and potential applications in the development of advanced electronic devices .
Result of Action
The primary result of DM-TCNQ’s action is the formation of a p-doped nanocomposite . This composite material exhibits enhanced electrical conductivity, making it a potential candidate for use as a conductive anode in organic solar cells (OSCs) and other electronic devices .
Action Environment
The efficacy and stability of DM-TCNQ’s action can be influenced by various environmental factors. For instance, it is sensitive to heat and should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, it should be handled in a well-ventilated area to minimize the risk of inhalation .
Safety and Hazards
The compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor . It has four cyano groups and π-conjugation bonds that form charge transferring chains and ion radical salts These properties make it a key player in various biochemical reactions
Molecular Mechanism
Its role as a strong electron acceptor suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be heat sensitive and should be stored at temperatures between 0-10°C .
Metabolic Pathways
Given its electron-accepting properties, it may interact with enzymes or cofactors involved in electron transport processes
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXWQJAMNCPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346877 | |
Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-82-7 | |
Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMTCNQ contribute to the magnetic properties of the layered magnet described in the research?
A1: DMTCNQ acts as a strong electron acceptor (A) in the layered magnet [{Ru2(O2CPh-2,3,5-Cl3)4}2(TCNQMe2)]·4DCM (compound 1). [] This compound demonstrates interesting magnetic behavior due to the interaction between the electron donor [Ru2(O2CPh-2,3,5-Cl3)4] ([Ru2II,II]) and DMTCNQ.
Q2: What structural characteristics of DMTCNQ make it suitable for developing molecular magnetic materials?
A2: DMTCNQ's structure, with its conjugated system and cyano groups, makes it a strong electron acceptor. This property enables it to form charge-transfer complexes with electron donors like the diruthenium complex in the study. [] The formation of radical ion species, such as DMTCNQ•-, through electron transfer introduces unpaired electrons into the system. [] The presence of these unpaired electrons and their interactions with the electrons of the donor molecules are crucial for establishing the magnetic properties observed in these materials.
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